Azepan-4-one hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of azepan-4-one derivatives often involves complex chemical reactions, including gold-catalyzed intermolecular annulations and various cyclization processes. For instance, Shapiro and Toste (2008) reported a gold(III)-catalyzed synthesis of azepines from the annulation of propargyl esters and alpha,beta-unsaturated imines, suggesting a versatile method for azepan-4-one hydrochloride synthesis (Shapiro & Toste, 2008).
Molecular Structure Analysis
The molecular structure of azepan-4-one derivatives has been elucidated through crystallographic studies. For example, Pradeep et al. (2014) described the crystal structure of a related compound, highlighting the typical chair conformation of the azepan ring and the interactions that contribute to its stability (Pradeep et al., 2014).
Chemical Reactions and Properties
Azepan-4-one hydrochloride and its derivatives participate in a variety of chemical reactions, showcasing their reactivity and potential in synthetic chemistry. For instance, the compound has been used in the synthesis of novel azepane derivatives as PKB inhibitors, indicating its versatility in chemical transformations (Breitenlechner et al., 2004).
Physical Properties Analysis
The physical properties of azepan-4-one hydrochloride, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in various chemical processes. While specific studies on these properties were not identified in the current search, they can be inferred from related compounds and general chemical knowledge.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the scope of azepan-4-one hydrochloride's application in synthesis and its behavior in different chemical environments. Insights into these properties can be derived from studies on related azepine compounds and their interactions (Dinda, Jana, & Mal, 2012).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of catalysis and synthesis .
Summary of the Application
Azepan-4-one hydrochloride is used in the synthesis of azepan-4-ones via a two-step [5 + 2] annulation . This process is efficient and involves a key gold catalysis .
Methods of Application or Experimental Procedures
The synthesis of azepan-4-ones involves a two-step [5 + 2] annulation . This reaction involves a key gold catalysis . Unfortunately, the specific technical details or parameters of this procedure are not provided in the source.
Results or Outcomes
The reaction shows generally high regioselectivities and good to excellent diastereoselectivities . This means that the reaction is able to selectively form a specific product over other possible products, and it can control the relative spatial arrangement of atoms in the product molecule .
Synthesis of Thiophene and Benzothiophene Derivatives
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of synthesis of heterocyclic compounds .
Summary of the Application
Azepan-4-one hydrochloride has been shown to be useful for the synthesis of valuable research chemicals, such as thiophene and benzothiophene derivatives .
Methods of Application or
Synthesis of N-Methyl-4-[1-(4-chlorophenyl)-1-phenylethoxy)hexahydroazepine
Specific Scientific Field
This application falls under the field of Medicinal Chemistry , specifically in the area of drug synthesis .
Summary of the Application
Azepan-4-one hydrochloride is used in the synthesis of N-Methyl-4-[1-(4-chlorophenyl)-1-phenylethoxy)hexahydroazepine . This compound is an impurity in the synthesis of Clemastine Fumarate, which is a H1 histamine receptor antagonist and antihistaminic .
Methods of Application or Experimental Procedures
The synthesis involves the use of Azepan-4-one hydrochloride as a key intermediate . Unfortunately, the specific technical details or parameters of this procedure are not provided in the source.
Results or Outcomes
The synthesis results in the production of N-Methyl-4-[1-(4-chlorophenyl)-1-phenylethoxy)hexahydroazepine . This compound is an impurity in the synthesis of Clemastine Fumarate .
Safety And Hazards
Azepan-4-one hydrochloride is considered hazardous. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Relevant Papers
A paper titled “Gold-catalyzed efficient synthesis of azepan-4-ones” discusses the efficient synthesis of Azepan-4-ones via a two-step [5+2] annulation . This reaction involves a key gold catalysis and shows generally high regioselectivities and good to excellent diastereoselectivities .
properties
IUPAC Name |
azepan-4-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-2-1-4-7-5-3-6;/h7H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTRLIZPJMFJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10621624 | |
Record name | Azepan-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-4-one hydrochloride | |
CAS RN |
50492-22-3 | |
Record name | Azepan-4-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10621624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | azepan-4-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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